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molecular formula C7H15NO2 B8371847 N-(4-methyl-1,3-dioxan-2-ylmethyl)methylamine

N-(4-methyl-1,3-dioxan-2-ylmethyl)methylamine

Cat. No. B8371847
M. Wt: 145.20 g/mol
InChI Key: DNRYYAYMAQUJBY-UHFFFAOYSA-N
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Patent
US04255182

Procedure details

2-bromomethyl-4-methyl-1,3-dioxane (160 grams) and 40% aqueous methylamine (150 ml) were charged into a pressure vessel and agitated for a period of about 6 hours at a temperature of about 50° C. under autogeneous pressure. The reaction mixture was cooled to room temperature and sodium hydroxide (40 grams) was added. The reaction mixture was then extracted with methylene chloride. The extract was dried and the methylene chloride stripped off using a rotary evaporator to yield the desired product N-(4-methyl-1,3-dioxan-2-ylmethyl)methylamine.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[O:8][CH:7]([CH3:9])[CH2:6][CH2:5][O:4]1.[OH-].[Na+].[CH3:12][NH2:13]>>[CH3:9][CH:7]1[CH2:6][CH2:5][O:4][CH:3]([CH2:2][NH:13][CH3:12])[O:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
BrCC1OCCC(O1)C
Name
Quantity
150 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
agitated for a period of about 6 hours at a temperature of about 50° C. under autogeneous pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1OC(OCC1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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